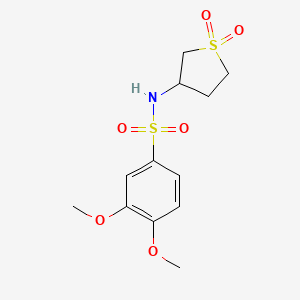

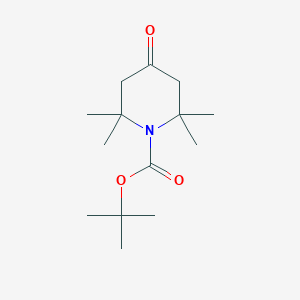

![molecular formula C15H17N7 B2527176 4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine CAS No. 1251578-62-7](/img/structure/B2527176.png)

4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine” is a chemical compound that belongs to the class of triazine derivatives . Triazine derivatives are nitrogen-containing heterocycles that are used in synthesizing active pharmaceutical synthons and natural products . They have a wide spectrum of biological functions and can be found in a variety of physiologically active compounds with encouraging biological properties including anti-bacterial, anti-inflammatory, anti-mycobacterial, anti-viral, anti-malarial, anti-cancer, etc .

Synthesis Analysis

The synthesis of triazine derivatives can be achieved through metal-catalyzed reactions . Transition metals such as palladium, gold, copper, and rhodium have been employed for the catalyzed synthesis of triazine derivatives . An efficient Suzuki coupling was applied for the synthesis of 4/6-[4-(4-methylpiperazin-1-yl)-6-[4-(4-oxo-2-phenylthiazolidin-3-yl)phenyl]-1,3,5-triazin-2-yloxy]benzonitriles/nicotinonitriles .Aplicaciones Científicas De Investigación

Phosphodiesterase Type 4 Inhibition

Research has identified derivatives of pyrazolo[1,5-a]-1,3,5-triazines as potent inhibitors of phosphodiesterase type 4 (PDE4), which play a crucial role in inflammatory processes. These compounds, including variations with methoxybenzyl and trifluoromethyl groups, exhibit high isoenzyme selectivity and have shown significant inhibition of LPS-induced TNF-alpha release from human mononuclear cells, suggesting potential applications in treating inflammation-related disorders (Raboisson et al., 2003).

Antiviral Activity Against Influenza

A study on novel benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrated significant antiviral activities against avian influenza A virus (H5N1). These compounds reduced viral activity by 85–65%, indicating their potential as antiviral agents for combating bird flu influenza (Hebishy et al., 2020).

Analgesic, Anti-inflammatory, and Antipyretic Properties

Synthesis of 2-aryl-4-oxo-pyrazolo[1,5-d][1,2,4]triazines substituted in the 5-position with aminoalkyl or benzoyl moieties has been explored for their analgesic, anti-inflammatory, and antipyretic properties. Specific derivatives exhibited potent analgesic effects and significant anti-inflammatory and antipyretic properties, suggesting their utility in developing new pain and inflammation management drugs (Mavel et al., 1993).

Antiproliferative Activity

Pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives have been synthesized and evaluated for their cytotoxic activity, inhibition of tubulin polymerization, and cell cycle effects. Certain derivatives showed potent tubulin inhibition and displayed specific antiproliferative activity in colorectal cancer cell lines at micromolar concentrations, highlighting their potential in cancer therapy (Popowycz et al., 2009).

Antimicrobial Activity

A series of thiazolidinone derivatives, incorporating the triazine scaffold, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds showed promising antimicrobial properties, indicating their potential in developing new antimicrobial agents (Patel et al., 2012).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) .

Mode of Action

Similar compounds have been found to inhibit cdk2, a kinase responsible for cell cycle progression . This inhibition could lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle progression pathway . This could lead to downstream effects such as apoptosis or programmed cell death .

Result of Action

Similar compounds that inhibit cdk2 have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .

Propiedades

IUPAC Name |

4-(4-methylpiperazin-1-yl)-7-phenylpyrazolo[3,4-d]triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7/c1-20-7-9-21(10-8-20)14-13-11-16-22(15(13)18-19-17-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWDAFSXISIQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

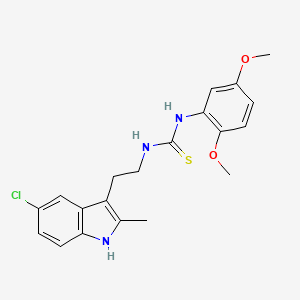

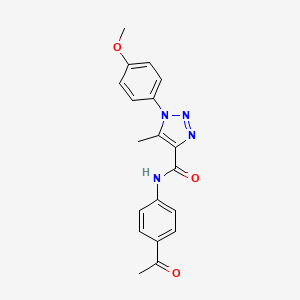

![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)

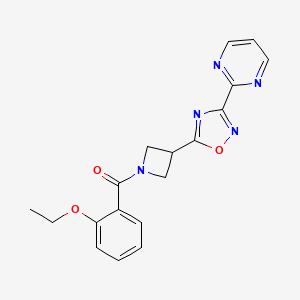

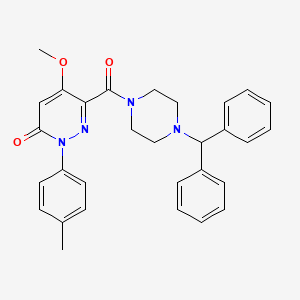

![N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2527102.png)

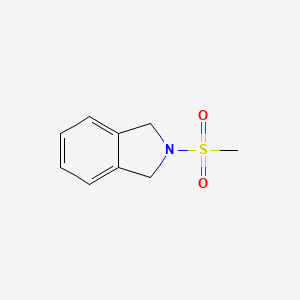

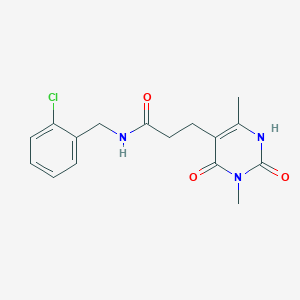

![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2-phenylcyclopropyl)methanone](/img/structure/B2527106.png)

![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)